molecular formula C18H27N7O2 B14088122 4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one

4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14088122
M. Wt: 373.5 g/mol
InChI Key: FYOYDWNBVBAJLF-UHFFFAOYSA-N
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Description

4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazo[2,1-f]purin core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions under controlled conditions.

    Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H27N7O2

Molecular Weight

373.5 g/mol

IUPAC Name

4,7,8-trimethyl-6-[3-(4-methylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H27N7O2/c1-12-13(2)25-14-15(22(4)18(27)20-16(14)26)19-17(25)24(12)7-5-6-23-10-8-21(3)9-11-23/h5-11H2,1-4H3,(H,20,26,27)

InChI Key

FYOYDWNBVBAJLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C)N(C(=O)NC3=O)C)C

Origin of Product

United States

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